

# (R)-(-)-N-(2,3-Epoxypropyl)phthalimide in the synthesis of pharmaceutical intermediates

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |                                        |
|----------------|----------------------------------------|
| Compound Name: | (R)-(-)-N-(2,3-Epoxypropyl)phthalimide |
| Cat. No.:      | B116681                                |

[Get Quote](#)

## Application Notes: (R)-(-)-N-(2,3-Epoxypropyl)phthalimide in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(R)-(-)-N-(2,3-Epoxypropyl)phthalimide** is a versatile chiral building block crucial for the stereoselective synthesis of a wide range of pharmaceutical intermediates. Its structure incorporates a reactive (R)-epoxide ring and a phthalimide-protected primary amine. This combination allows for the controlled introduction of a chiral 1-amino-2-hydroxypropyl moiety, a key structural motif found in numerous active pharmaceutical ingredients (APIs). The phthalimide group serves as an effective protecting group for the primary amine, preventing unwanted side reactions and allowing for its strategic deprotection in later synthetic steps. This building block is particularly significant in the synthesis of drugs where specific stereochemistry is essential for therapeutic efficacy and safety, such as certain antibiotics and anticoagulants.

## Key Physicochemical and Chiral Properties

The properties of **(R)-(-)-N-(2,3-Epoxypropyl)phthalimide** are critical for its application in asymmetric synthesis. A summary of its key characteristics is provided below.

| Property          | Value                                          | Reference           |
|-------------------|------------------------------------------------|---------------------|
| Molecular Formula | C <sub>11</sub> H <sub>9</sub> NO <sub>3</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 203.19 g/mol                                   | <a href="#">[1]</a> |
| Appearance        | White solid / powder                           | <a href="#">[2]</a> |
| Melting Point     | 100-102 °C                                     |                     |
| Optical Activity  | [α]/D -7° to -13° (c = 2.2 in chloroform)      |                     |
| CAS Number        | 181140-34-1                                    | <a href="#">[1]</a> |
| Assay             | ≥99.0% (GC)                                    |                     |

## Applications in Pharmaceutical Intermediate Synthesis

The primary utility of **(R)-(-)-N-(2,3-Epoxypropyl)phthalimide** lies in its predictable reaction chemistry. The epoxide ring is susceptible to nucleophilic attack, which proceeds with high regioselectivity at the less hindered carbon atom, leading to the formation of chiral amino alcohols. This reaction is fundamental to building the core of several important drug classes.

[Click to download full resolution via product page](#)

Caption: Logical flow from the chiral building block to pharmaceutical classes.

## Synthesis of Rivaroxaban Intermediate

Rivaroxaban (Xarelto®) is an orally active direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic diseases. A key step in its synthesis involves the nucleophilic ring-opening of an epoxypropyl phthalimide derivative with an aniline precursor.<sup>[3]</sup> The use of the

(S)-enantiomer is described in the patent, but the chemistry is directly applicable to the (R)-enantiomer for synthesizing related structures.

The reaction involves heating 4-(4-aminophenyl)morpholine-3-one with (S)-(+)-N-(2,3-epoxypropyl)phthalimide in methanol.<sup>[3]</sup> This step stereospecifically installs the chiral (R)-2-hydroxy-3-aminopropyl side chain.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a key Rivaroxaban intermediate.

## Synthesis of Linezolid Intermediate

Linezolid (Zyvox®) is an oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria. The synthesis of Linezolid can utilize **(R)-(-)-N-(2,3-epoxypropyl)phthalimide** or its enantiomer as a chiral source. A patented process describes the reaction of 3-fluoro-4-morpholinyl aniline with (S)-N-2,3-epoxypropylphthalimide in dimethylformamide (DMF).<sup>[4]</sup> This initial ring-opening reaction is followed by a carbonylation step to form the oxazolidinone ring and subsequent deprotection of the phthalimide group to yield the final amine, which is then acylated.<sup>[4]</sup>

## Experimental Protocols

### Protocol 1: Synthesis of 2-**{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)-phenylamino]-propyl}isoindol-1,3-dione (Rivaroxaban Intermediate)**

This protocol is adapted from a patented, kilogram-scale synthesis and illustrates the key epoxide ring-opening reaction.<sup>[3]</sup> Note: The patent uses the (S)-enantiomer to produce the (R)-alcohol; this protocol is described as per the patent.

#### Materials:

- 4-(4-aminophenyl)morpholine-3-one (10.0 kg)
- (S)-(+)-N-(2,3-Epoxypropyl)phthalimide (13.0 kg)
- Methanol (170 kg for reaction, 30.0 kg for washing)
- Suitable glass-lined reactor

#### Procedure:

- Charge the reactor with 10.0 kg of 4-(4-aminophenyl)morpholine-3-one, 13.0 kg of (S)-(+)-N-(2,3-epoxypropyl)phthalimide, and 170 kg of methanol.
- Begin stirring and heat the reaction mass to approximately 60 °C.

- Maintain the reaction at this temperature for 20 hours, monitoring for completion by a suitable method (e.g., HPLC, TLC).
- Once the reaction is complete, cool the mixture to a temperature between 0-10 °C.
- The desired product will precipitate out of the solution.
- Filter the solid product and wash it with 30.0 kg of cold methanol.
- Dry the obtained solid in an oven under appropriate conditions to yield the final product.

#### Expected Outcome:

- Product: 2-{(R)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)-phenylamino]-propyl}isoindol-1,3-dione
- Yield: 17.0 kg (82.7%)[3]

| Reactant                               | Mass / Volume | Molar Equiv. |
|----------------------------------------|---------------|--------------|
| 4-(4-aminophenyl)morpholine-3-one      | 10.0 kg       | 1.0          |
| (S)-(+)-N-(2,3-Epoxypropyl)phthalimide | 13.0 kg       | ~1.23        |
| Methanol (Solvent)                     | 170 kg        | N/A          |
| Product Yield                          | 17.0 kg       | 82.7%        |

## Protocol 2: Deprotection of the Phthalimide Group

The removal of the phthalimide protecting group is essential to liberate the primary amine. The classical method uses hydrazine, while milder alternatives have also been developed.

Method A: Hydrazinolysis (Classical Method)[4] This method is effective but requires careful handling of hydrazine, which is toxic.

#### Materials:

- Phthalimide-protected amino alcohol intermediate
- Hydrazine hydrate or aqueous methylamine
- Ethanol or other suitable solvent

**Procedure:**

- Dissolve the phthalimide-protected intermediate in a suitable solvent like ethanol.
- Add an excess (typically 1.5-2.0 equivalents) of hydrazine hydrate to the solution.
- Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC/LCMS).
- Cool the reaction mixture. The phthalhydrazide byproduct will precipitate as a white solid.
- Filter off the precipitate.
- Acidify the filtrate with HCl to precipitate any remaining phthalhydrazide and to convert the product amine into its hydrochloride salt.
- Concentrate the filtrate, and the desired amine can be isolated, often as its salt, or the pH can be adjusted to liberate the free amine followed by extraction.

Method B: Reductive Deprotection (Mild, Non-Hydrazine Method)<sup>[5][6]</sup> This two-stage, one-flask method avoids the use of hydrazine and is reported to proceed without racemization.<sup>[6]</sup>

**Materials:**

- Phthalimide-protected amino alcohol intermediate
- Sodium borohydride (NaBH<sub>4</sub>)
- 2-Propanol
- Water
- Glacial acetic acid

## Procedure:

- Dissolve the phthalimide-protected intermediate (1.0 equiv.) in a 6:1 mixture of 2-propanol and water.
- Add sodium borohydride (NaBH<sub>4</sub>, ~5.0 equiv.) portion-wise to the stirred solution at room temperature.
- Stir the reaction for 24 hours at room temperature. Monitor for the complete consumption of the starting material by TLC.
- Carefully add glacial acetic acid to the reaction mixture to quench the excess NaBH<sub>4</sub> and adjust the pH to ~5.
- Heat the flask to 80 °C for 2 hours to induce cyclization of the intermediate and release the primary amine.
- Cool the mixture, and perform a standard aqueous workup. The product amine can be extracted into an organic solvent after basification. The byproduct, phthalide, is neutral and can be removed via extraction.[\[5\]](#)

Caption: Comparison of phthalimide deprotection methods.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [allmpus.com](http://allmpus.com) [allmpus.com]
- 2. N-(2,3-Epoxypropyl)phthalimide | C<sub>11</sub>H<sub>9</sub>NO<sub>3</sub> | CID 21601 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- 3. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]

- 4. EP1768967A1 - Novel intermediates for linezolid and related compounds - Google Patents [patents.google.com]
- 5. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- To cite this document: BenchChem. [(R)-(-)-N-(2,3-Epoxypropyl)phthalimide in the synthesis of pharmaceutical intermediates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b116681#r-n-2-3-epoxypropyl-phthalimide-in-the-synthesis-of-pharmaceutical-intermediates]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)